molecular formula C22H30FO8P B193506 Betamethasone phosphate CAS No. 360-63-4

Betamethasone phosphate

Katalognummer B193506
CAS-Nummer: 360-63-4
Molekulargewicht: 472.4 g/mol
InChI-Schlüssel: VQODGRNSFPNSQE-DVTGEIKXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Betamethasone phosphate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is also known as betamethasone sodium phosphate . It is a corticosteroid with anti-inflammatory and immunosuppressive abilities, used especially where water retention is undesirable . It is applied as a topical cream, ointment, lotion, or gel to treat itching (e.g., from eczema) .


Molecular Structure Analysis

The molecular formula of Betamethasone phosphate is C22H28FNa2O8P . Its molar mass is 516.410 g/mol . The structure of Betamethasone phosphate is also available as a 2D Mol file or as a computed 3D SD file .

Wissenschaftliche Forschungsanwendungen

1. Anti-Inflammatory Application in Pharmaceutics

  • Methods of Application : To improve efficacy and reduce side effects, BSP was encapsulated into biocompatible red blood cells (RBCs) and its long-acting effect was explored . BSP was loaded into rat autologous erythrocytes by the hypotonic preswelling method, and the loading amount was about 2.5 mg/mL cells .
  • Results or Outcomes : The loaded cells could circulate in plasma for over nine days, the release of BSP can last for over seven days and the anti-inflammatory effect can still be observed on day 5 after injection .

2. Pharmacokinetic Study

  • Summary of Application : The compound medicine of betamethasone sodium phosphate (BSP) and betamethasone dipropionate (BDP) is widely used for diverse glucocorticoid-sensitive acute and chronic diseases such as asthma, rheumatoid arthritis, and systemic lupus erythematosus .
  • Methods of Application : An ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been validated for the determination of BSP, BDP and their metabolites betamethasone (BOH), betamethasone 17-monodipropionate (B17P) and betamethasone 21-monodipropionate (B21P) in human plasma .
  • Results or Outcomes : The standard calibration curves were linear within the range of 2.525 × 10 -9 -403.9 × 10 -9 mol·dm -3 for BSP, 0.125 × 10 -9 -55.81 × 10 -9 mol·dm -3 for BDP, 0.278 × 10 -9 -74.95 × 10 -9 mol·dm -3 for BOH, 0.098 × 10 -9 -4.688 × 10 -9 mol·dm -3 for B17P and 0.226 × 10 -9 -5.411 × 10 -9 mol·dm -3 for B21P, respectively .

Safety And Hazards

Betamethasone phosphate is classified as a reproductive toxicity, Category 1B, and specific target organ toxicity – repeated exposure, Category 2 . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure .

Eigenschaften

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODGRNSFPNSQE-DVTGEIKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151-73-5 (Parent)
Record name Betamethasone dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2047224
Record name Betamethasone 21-phosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Betamethasone phosphate is a soluble ester prodrug of betamethasone. Betamethasone is rapidly de-esterified, allowing betamethasone to act as an agonist of the glucocorticoid receptor. The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels.
Record name Betamethasone phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Betamethasone phosphate

CAS RN

360-63-4
Record name Betamethasone phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betamethasone 21-phosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-(hydrogen phosphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE DIHYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJO1F9W10R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone phosphate
Reactant of Route 2
Betamethasone phosphate
Reactant of Route 3
Betamethasone phosphate
Reactant of Route 4
Betamethasone phosphate
Reactant of Route 5
Betamethasone phosphate
Reactant of Route 6
Betamethasone phosphate

Citations

For This Compound
1,720
Citations
D Subtil, P Tiberghien, P Devos, D Therby… - American journal of …, 2003 - Elsevier
Objective: The purpose of this study was to evaluate the role of different formulations and different administration kinetics of antenatal corticosteroid therapy on fetal heart rate. Study …
Number of citations: 117 www.sciencedirect.com
II Salem, NM Najib - Clinical therapeutics, 2012 - Elsevier
… acetate, and betamethasone phosphate after the administration … containing 3 mg of betamethasone phosphate and 3 mg of … Betamethasone phosphate appeared to be readily …
Number of citations: 33 www.sciencedirect.com
Y Matsuo, T Ishihara, J Ishizaki, K Miyamoto… - Cellular …, 2009 - Elsevier
Although inhaled steroids are the treatment of first choice to control asthma, administration of systemic steroids is required for treatment of asthmatic exacerbation and intractable asthma…
Number of citations: 79 www.sciencedirect.com
T Takahashi, EL Fee, Y Takahashi, M Saito… - American journal of …, 2022 - Elsevier
… rate than the betamethasone phosphate+betamethasone … Birthweight was lower in the betamethasone phosphate+… the betamethasone phosphate+betamethasone acetate group. …
Number of citations: 13 www.sciencedirect.com
T Ishihara, T Kubota, T Choi, M Takahashi… - International journal of …, 2009 - Elsevier
The purpose of this study was to engineer nanoparticles with various sustained profiles of drug release and prolonged circulation by blending poly(d,l-lactic acid)/poly(d,l-lactic/glycolic …
Number of citations: 59 www.sciencedirect.com
J Okabe, H Kimura, N Kunou, K Okabe… - … & visual science, 2003 - iovs.arvojournals.org
… In this study, we used a biodegradable intrascleral implant containing betamethasone phosphate (BP) to evaluate its feasibility as a sustained intraocular drug delivery system. The …
Number of citations: 108 iovs.arvojournals.org
T Ishihara, T Kubota, T Choi, M Higaki - Journal of Pharmacology and …, 2009 - ASPET
We examined the therapeutic activity of betamethasone disodium 21-phosphate (BP) encapsulated in biocompatible and biodegradable blended nanoparticles of poly (d,l-lactic/glycolic …
Number of citations: 102 jpet.aspetjournals.org
T Sakai, H Kohno, T Ishihara, M Higaki, S Saito… - Experimental eye …, 2006 - Elsevier
We have developed nanoparticles (NPs), which are capable of targeting a specific lesion and gradually releasing the agent at the site over a prolonged time period after a single …
Number of citations: 110 www.sciencedirect.com
T Ishihara, N Izumo, M Higaki, E Shimada… - Journal of controlled …, 2005 - Elsevier
… With this method, the efficiency of encapsulating betamethasone phosphate in the … , with a maximum betamethasone phosphate content of 8% (w/w). Betamethasone phosphate was …
Number of citations: 78 www.sciencedirect.com
C He, H Fan, J Tan, J Zou, Y Zhu, K Yang… - …, 2011 - thieme-connect.com
… dipropionate and betamethasone phosphate. … intravenous administration of betamethasone phosphate in healthy … intramuscular administration of betamethasone phosphate/acetate …
Number of citations: 16 www.thieme-connect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.